REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2=[N:7][C:8]([O:11][CH2:12][C:13]([O:15]CC)=[O:14])=[CH:9][CH:10]=[C:5]2[C:4]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[N:3]1.[Li+].[OH-].Cl>C1COCC1.C(OCC)C>[CH3:1][N:2]1[C:6]2=[N:7][C:8]([O:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:9][CH:10]=[C:5]2[C:4]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[N:3]1 |f:1.2|
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=2C1=NC(=CC2)OCC(=O)OCC)C2=CC=CC=C2
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Concentration of the organic layer furnished the crude product as a white solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (eluent: 75% EtOAc in hexane)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=2C1=NC(=CC2)OCC(=O)O)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.291 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |